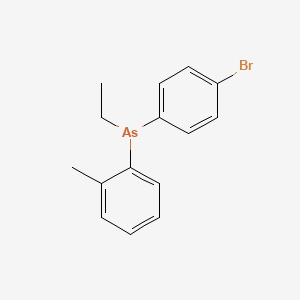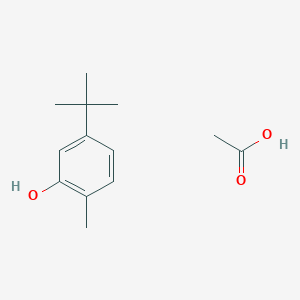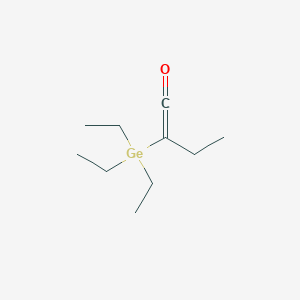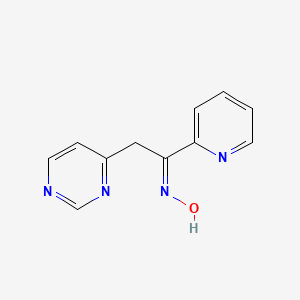
(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine is a synthetic organic compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significance in medicinal chemistry and various industrial applications. The compound’s unique structure suggests potential utility in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. A common synthetic route might include:
Starting Materials: Pyridine-2-carbaldehyde and 4-aminopyrimidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The aldehyde and amine are mixed and heated under reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, particularly in treating diseases where pyridine and pyrimidine derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Gene Expression: Influencing transcription factors and gene regulation.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Such as nicotinamide and pyridoxine.
Pyrimidine Derivatives: Including cytosine and thymine.
Uniqueness
(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine is unique due to its combination of pyridine and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C11H10N4O/c16-15-11(10-3-1-2-5-13-10)7-9-4-6-12-8-14-9/h1-6,8,16H,7H2/b15-11- |
InChI Key |
PLQOGWULDJNJCB-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/CC2=NC=NC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


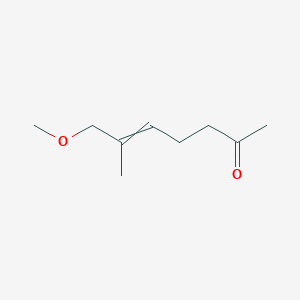
![2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)](/img/structure/B14526990.png)
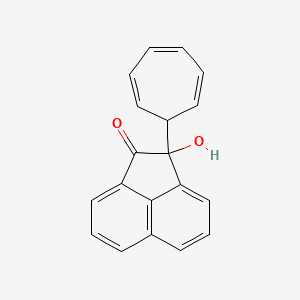
![Sodium [4-(trifluoromethyl)phenyl]methanide](/img/structure/B14526993.png)
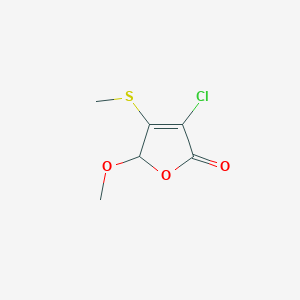
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine](/img/structure/B14527029.png)
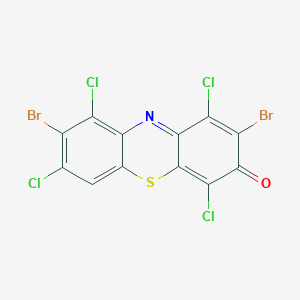
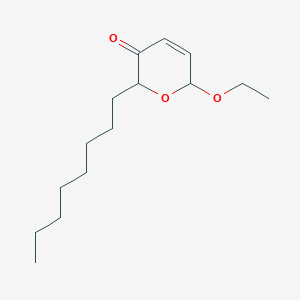
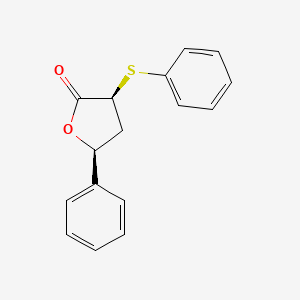
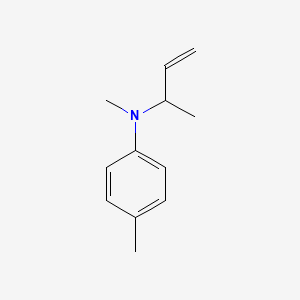
![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)
